Ethyl 12-aminododecanoate hydrochloride

CAS No.: 84636-23-7

Cat. No.: VC2844056

Molecular Formula: C14H30ClNO2

Molecular Weight: 279.84 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84636-23-7 |

|---|---|

| Molecular Formula | C14H30ClNO2 |

| Molecular Weight | 279.84 g/mol |

| IUPAC Name | ethyl 12-aminododecanoate;hydrochloride |

| Standard InChI | InChI=1S/C14H29NO2.ClH/c1-2-17-14(16)12-10-8-6-4-3-5-7-9-11-13-15;/h2-13,15H2,1H3;1H |

| Standard InChI Key | WGWXXBXSBBORLR-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCCCCCCCCCCN.Cl |

| Canonical SMILES | CCOC(=O)CCCCCCCCCCCN.Cl |

Introduction

Chemical Identity and Structure

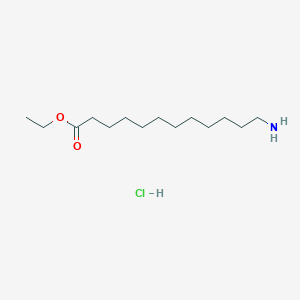

Ethyl 12-aminododecanoate hydrochloride is the hydrochloride salt of ethyl 12-aminododecanoate, which itself is an ethyl ester of 12-aminododecanoic acid. The compound contains a 12-carbon aliphatic chain with an amino group at one end and an ethyl ester group at the other end, accompanied by a chloride counterion.

Basic Chemical Information

| Property | Value |

|---|---|

| CAS Number | 84636-23-7 |

| Molecular Formula | C₁₄H₃₀ClNO₂ |

| Molecular Weight | 279.84 g/mol |

| IUPAC Name | Ethyl 12-aminododecanoate hydrochloride |

| InChI | InChI=1S/C14H29NO2.ClH/c1-2-17-14(16)12-10-8-6-4-3-5-7-9-11-13-15;/h2-13,15H2,1H3;1H |

| InChI Key | WGWXXBXSBBORLR-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCCCCCCCCCCN.Cl |

The compound derives from 12-aminododecanoic acid (CAS: 693-57-2), which is an omega-amino fatty acid with a terminal carboxylic acid group that has been esterified and converted to a hydrochloride salt .

Physical and Chemical Properties

Ethyl 12-aminododecanoate hydrochloride exists as a solid at room temperature with specific physical properties that are important for handling and application considerations.

Physical Characteristics

| Property | Value |

|---|---|

| Physical Form | Solid |

| Melting Point | 138-139°C |

| Color | Not specified in available data |

| Solubility | Soluble in polar organic solvents (specific data not available) |

The parent compound, 12-aminododecanoic acid, is described as a light beige powder with a melting point of 185-187°C, significantly higher than its ethyl ester hydrochloride derivative .

Chemical Reactivity

The compound contains two primary reactive functional groups:

-

A primary amine group (as hydrochloride salt): Can participate in nucleophilic substitution reactions, amide formation, and other amine-typical reactions once free-based.

-

An ethyl ester group: Susceptible to hydrolysis, transesterification, and aminolysis reactions.

This bifunctional nature makes it valuable in various synthetic applications, particularly in polymer science and organic synthesis.

Synthesis and Preparation

Synthetic Routes

Ethyl 12-aminododecanoate hydrochloride is typically synthesized from 12-aminododecanoic acid through a series of chemical transformations. The general synthesis pathway includes:

-

Esterification of 12-aminododecanoic acid with ethanol

-

Conversion to the hydrochloride salt

The specific synthesis procedure involves:

-

Converting 12-aminododecanoic acid to its sodium salt

-

Reaction with ethanol to form the ethyl ester

-

Treatment with hydrogen chloride to obtain the hydrochloride salt

Raw Materials

The primary starting material is 12-aminododecanoic acid, which is an omega-amino fatty acid. This compound has a role as a bacterial metabolite and is classified as both an omega-amino fatty acid and a medium-chain fatty acid .

Applications and Uses

Research Applications

Ethyl 12-aminododecanoate hydrochloride finds applications in several research areas:

-

As a bifunctional building block in organic synthesis

-

In the synthesis of polymers and materials science applications

-

Potential use in the preparation of polyamides and polyesters

Related Compound Applications

The parent compound, 12-aminododecanoic acid, is used as:

-

A PROTAC linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras)

-

A reagent in organic synthesis for compounds including phenylbutazone

-

In the development of drug delivery systems using human serum albumin as a carrier

The hydrochloride ester derivative likely shares some of these application potentials while offering improved solubility characteristics in certain solvents.

| Hazard Statement | Description |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

The compound is labeled with the GHS07 pictogram (exclamation mark) and the signal word "Warning" .

Relationship to Polymer Science

Ethyl 12-aminododecanoate hydrochloride and related compounds have potential applications in polymer science, particularly in the development of well-defined thermoplastic elastomers. The bifunctional nature of these compounds makes them suitable for incorporation into polymer networks, especially those based on hydrogen bonding interactions .

The amine functionality, once deprotonated, can participate in hydrogen bonding networks, while the ester group can be utilized for further chemical modifications or direct incorporation into polymer structures. This versatility positions ethyl 12-aminododecanoate hydrochloride as a valuable building block in advanced materials research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume